molecular formula C17H11BrFNO B5773004 5-bromo-N-(3-fluorophenyl)naphthalene-1-carboxamide

5-bromo-N-(3-fluorophenyl)naphthalene-1-carboxamide

Cat. No.: B5773004
M. Wt: 344.2 g/mol
InChI Key: HOVZKHYGZWAEQB-UHFFFAOYSA-N
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Description

5-bromo-N-(3-fluorophenyl)naphthalene-1-carboxamide is an organic compound that belongs to the class of naphthalene carboxamides. This compound is characterized by the presence of a bromine atom at the 5th position of the naphthalene ring and a fluorophenyl group attached to the nitrogen atom of the carboxamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-fluorophenyl)naphthalene-1-carboxamide typically involves the following steps:

    Bromination of Naphthalene: The naphthalene ring is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Formation of Carboxylic Acid: The brominated naphthalene is then converted to naphthalene-1-carboxylic acid through a carboxylation reaction using carbon dioxide and a base such as sodium hydroxide.

    Amidation Reaction: The naphthalene-1-carboxylic acid is reacted with 3-fluoroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-fluorophenyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.

    Coupling Reactions: The carboxamide group can participate in coupling reactions with other aromatic compounds to form complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution Products: Various substituted naphthalene derivatives.

    Oxidation Products: Naphthoquinones.

    Reduction Products: Dihydronaphthalenes.

Scientific Research Applications

5-bromo-N-(3-fluorophenyl)naphthalene-1-carboxamide is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-fluorophenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(4-fluorophenyl)naphthalene-1-carboxamide
  • 5-chloro-N-(3-fluorophenyl)naphthalene-1-carboxamide
  • 5-bromo-N-(3-chlorophenyl)naphthalene-1-carboxamide

Uniqueness

5-bromo-N-(3-fluorophenyl)naphthalene-1-carboxamide is unique due to the specific positioning of the bromine and fluorophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted research applications where specific interactions and reactions are desired.

Properties

IUPAC Name

5-bromo-N-(3-fluorophenyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrFNO/c18-16-9-3-6-13-14(16)7-2-8-15(13)17(21)20-12-5-1-4-11(19)10-12/h1-10H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVZKHYGZWAEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CC=CC3=C2C=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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